molecular formula C15H21NOS B2765383 Cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2210053-31-7

Cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No. B2765383
CAS RN: 2210053-31-7
M. Wt: 263.4
InChI Key: XLKFZVMQDYUXHF-UHFFFAOYSA-N
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Description

“Cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a thiophene ring, which is a five-membered ring with sulfur as one of the members .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “Cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” is characterized by a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone and related compounds has produced a variety of findings. For instance, the unexpected products formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions were studied. This resulted in the synthesis of compounds with potential application in antibacterial and antifungal areas due to their moderate antifungal activity, notably against Cryptococcus neoformans (Rusnac et al., 2020). Additionally, the preparation of 3-oxocyclohex-1-ene-1-carbonitrile showcases the chemical versatility and reactivity of cyclohexanone derivatives, pointing to the potential for further functionalization and application in various chemical syntheses (Lujan-Montelongo & Fleming, 2014).

Antimicrobial and Antioxidant Activity

Some derivatives of cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have been synthesized and tested for antimicrobial and antioxidant activity. One study specifically synthesized organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and found that these complexes exhibit better antibacterial activities, suggesting potential as drugs. This is significant in the search for new antimicrobial agents in a time when resistance to existing drugs is increasing (Singh, Singh, & Bhanuka, 2016).

Catalysis and Synthetic Applications

The field of catalysis and synthetic chemistry also benefits from studies on cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone derivatives. For example, the palladium-catalyzed carboxylation of 1,3-butadiene to methyl 3-pentenoate utilized cyclohexanone derivatives, highlighting the role of these compounds in developing new synthetic routes for important industrial chemicals (Wang et al., 2010). Another study demonstrated the efficient ultrasonic-assisted synthesis of thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine derivatives from cyclohexanone, showcasing the use of modern synthetic techniques to enhance reaction efficiencies and yields (Darehkordi, Reentan, & Ramezani, 2013).

Biochemical and Medicinal Research

In biochemical and medicinal research, compounds similar to cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have shown promise. For instance, a dipolar cycloaddition reaction to access a new class of P2X7 antagonists used cyclohexanone derivatives, facilitating the discovery of a clinical candidate for the treatment of mood disorders (Chrovian et al., 2018). This highlights the potential therapeutic applications of cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone derivatives in developing new drugs.

Future Directions

The future directions for “Cyclohexyl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, and investigation of the influence of steric factors on biological activity .

properties

IUPAC Name

cyclohexyl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c17-15(12-5-2-1-3-6-12)16-9-8-13(11-16)14-7-4-10-18-14/h4,7,10,12-13H,1-3,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKFZVMQDYUXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexanecarbonyl-3-(thiophen-2-yl)pyrrolidine

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